DL-Phenyl-d5-alanine-2,3,3-d3

Catalog No.
S1491124
CAS No.
29909-00-0
M.F
C9H11NO2
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Phenyl-d5-alanine-2,3,3-d3

CAS Number

29909-00-0

Product Name

DL-Phenyl-d5-alanine-2,3,3-d3

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D

InChI Key

COLNVLDHVKWLRT-INHGFZCOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

(2S)-2-Amino-3-phenylpropanoic Acid-d8; (S)-(-)-Phenylalanine-d8; (S)-α-Amino-β-phenylpropionic Acid-d8; (S)-α-Aminohydrocinnamic Acid-d8; (S)-α-Amino-benzenepropanoic Acid-d8;

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H]

Isotope tracing studies:

  • The incorporation of deuterium atoms (d) into specific positions of the molecule allows researchers to track its metabolic fate and pathway within organisms or cells. This technique is particularly valuable in studying protein synthesis, degradation, and other metabolic processes.

Mass spectrometry analysis:

  • The presence of the five deuterium atoms in DL-Phe-d5,3,3 allows for its easy differentiation from the unlabeled form of phenylalanine using mass spectrometry. This distinction is crucial for various applications, such as:
    • Quantifying protein turnover and degradation rates.
    • Identifying and characterizing metabolites containing phenylalanine.

NMR spectroscopy:

  • Deuterium labeling can simplify the interpretation of NMR spectra by reducing signal overlap from neighboring protons. This allows for a more detailed analysis of the molecule's structure and dynamics in solution.

Investigation of protein-protein interactions:

  • DL-Phe-d5,3,3 can be incorporated into proteins expressed in cell cultures. The deuterium label can be used to probe protein-protein interactions by techniques like nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into protein function and structure.

Precursor for radiolabeled tracers:

  • DL-Phe-d5,3,3 can be further derivatized to create radiolabeled tracers for applications like positron emission tomography (PET) imaging. These tracers can be used to study various biological processes in vivo, such as tumor growth and metabolism.

DL-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the aromatic ring are replaced by deuterium, and three additional hydrogen atoms in the side chain are also substituted with deuterium. This compound is characterized by its molecular formula C9H11D5NO2C_9H_{11}D_5NO_2 and a molecular weight of approximately 175.25 g/mol. The presence of deuterium enhances its stability and alters its physical properties, making it useful in various analytical applications.

Typical of amino acids. These include:

  • Transamination: It can undergo transamination reactions to form other amino acids.
  • Decarboxylation: Under certain conditions, it can lose its carboxyl group to form phenethylamine.
  • Peptide Bond Formation: It can react with other amino acids to form peptides and proteins.

The synthesis of this compound often involves reduction processes, such as the reduction of oxazolone or thiazolone derivatives using deuterated reagents, yielding high purity products .

DL-Phenyl-d5-alanine-2,3,3-d3 exhibits biological properties similar to those of natural phenylalanine. It plays a role in protein synthesis and is involved in metabolic pathways that affect neurotransmitter production. Its deuterated nature allows for tracing studies in metabolic research, particularly in understanding the dynamics of amino acid metabolism in living organisms.

The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 can be achieved through several methods:

  • Reduction of Oxazolones: The reduction of specific oxazolone derivatives with deuterated reducing agents yields DL-Phenyl-d5-alanine-2,3,3-d3 in good yields .
  • Thiazolone Reduction: Similar to oxazolones, thiazolone derivatives can also be reduced using deuterated reagents to synthesize this compound .
  • Chemical Modification: Starting from natural phenylalanine, chemical modifications can introduce deuterium into the molecule.

DL-Phenyl-d5-alanine-2,3,3-d3 has several important applications:

  • Internal Standard: It is widely used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for quantifying phenylalanine levels in biological samples .
  • Metabolic Studies: Its unique isotopic labeling makes it suitable for tracing experiments in metabolic studies to understand amino acid metabolism and protein synthesis.
  • Pharmaceutical Research: It serves as a model compound for studying drug interactions and pharmacokinetics involving amino acids.

Studies involving DL-Phenyl-d5-alanine-2,3,3-d3 focus on its interactions with various biological molecules. It has been used to investigate:

  • Binding Affinities: The compound aids in understanding how phenylalanine interacts with receptors and enzymes.
  • Metabolic Pathways: Its isotopic labeling allows researchers to track its incorporation into proteins and other metabolites in vivo.

Several compounds share structural similarities with DL-Phenyl-d5-alanine-2,3,3-d3. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
L-PhenylalanineC9H11NO2Natural form without deuteration
L-AlanineC3H7NO2Simpler structure; no aromatic ring
D,L-AlanineC3H7NO2Racemic mixture; not specifically labeled
L-TyrosineC9H11NO3Hydroxylated derivative of phenylalanine

DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific isotopic labeling which allows for precise tracking and quantification in biochemical studies. This distinguishes it from its non-deuterated counterparts and contributes to its utility in research applications.

XLogP3

-1.5

Dates

Modify: 2024-04-14

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